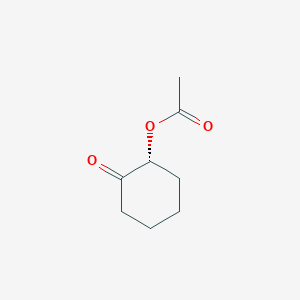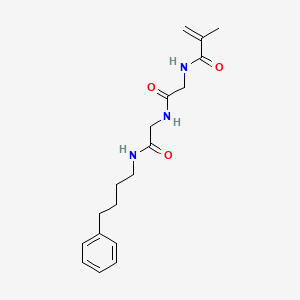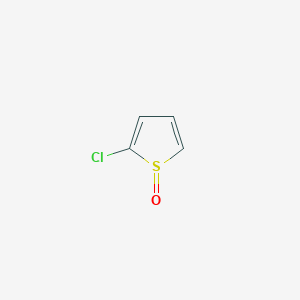
P,P-Dimethyl-N,N-bis(trimethylsilyl)phosphinothioic amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P,P-Dimethyl-N,N-bis(trimethylsilyl)phosphinothioic amide: is a chemical compound known for its unique structural properties and reactivity. It contains a phosphinothioic amide group, which is characterized by the presence of a phosphorus atom bonded to a sulfur atom and an amide group. This compound is often used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of P,P-Dimethyl-N,N-bis(trimethylsilyl)phosphinothioic amide typically involves the reaction of trimethylsilyl chloride with a phosphinothioic amide precursor. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: P,P-Dimethyl-N,N-bis(trimethylsilyl)phosphinothioic amide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinothioic acid derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products:
Oxidation: Phosphinothioic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinothioic amides.
Aplicaciones Científicas De Investigación
P,P-Dimethyl-N,N-bis(trimethylsilyl)phosphinothioic amide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphinothioic acid derivatives.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of P,P-Dimethyl-N,N-bis(trimethylsilyl)phosphinothioic amide involves its ability to interact with various molecular targets. The trimethylsilyl groups provide steric hindrance, which can influence the reactivity of the compound. The phosphorus and sulfur atoms can form bonds with other molecules, leading to the formation of new compounds. The compound can also act as a nucleophile or electrophile, depending on the reaction conditions.
Comparación Con Compuestos Similares
- N,N-Dimethyl-P,P-diphenylphosphinothioic amide
- N,N-Diisopropyl-P,P-diphenylphosphinothioic amide
Uniqueness: P,P-Dimethyl-N,N-bis(trimethylsilyl)phosphinothioic amide is unique due to the presence of trimethylsilyl groups, which provide steric hindrance and influence its reactivity. This makes it a valuable reagent in organic synthesis and scientific research.
Propiedades
Número CAS |
63744-10-5 |
|---|---|
Fórmula molecular |
C8H24NPSSi2 |
Peso molecular |
253.49 g/mol |
Nombre IUPAC |
[[dimethylphosphinothioyl(trimethylsilyl)amino]-dimethylsilyl]methane |
InChI |
InChI=1S/C8H24NPSSi2/c1-10(2,11)9(12(3,4)5)13(6,7)8/h1-8H3 |
Clave InChI |
OZVYDPOMOQOIAI-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)N([Si](C)(C)C)P(=S)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


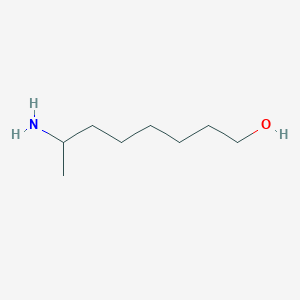
![N-[2-Amino-5-(3-fluorophenoxy)phenyl]butanamide](/img/structure/B14507475.png)
![2-Chloro-4,6-bis[(trimethylsilyl)oxy]-1,3,5-triazine](/img/structure/B14507496.png)
![4-[6-(7-Hydroxyheptyl)-1,4-dioxaspiro[4.4]nonan-7-yl]-1-[(propan-2-yl)oxy]but-3-en-2-one](/img/structure/B14507497.png)
![4-Ethyl-3,5-dimethyl-2-[(thiophen-2-yl)methylidene]-2H-pyrrole](/img/structure/B14507500.png)

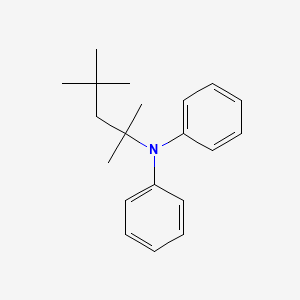
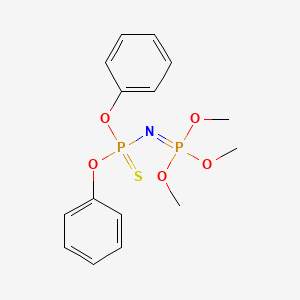
![1,1'-{[(Pentafluorophenyl)sulfanyl]methylene}dibenzene](/img/structure/B14507526.png)
